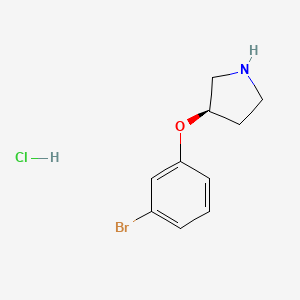

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYADKFFREZNK-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyrrolidine ring, an ether linkage, and a brominated aromatic moiety makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, a detailed synthetic pathway, rigorous characterization methodologies, and potential applications of this compound. The content herein is designed to equip researchers with the necessary knowledge to effectively synthesize, analyze, and utilize (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl in their research endeavors.

Core Molecular Attributes

This compound is a salt of the corresponding free base. The hydrochloride form generally offers enhanced stability and solubility in aqueous media, rendering it more amenable to handling and formulation development.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃BrClNO | [1][2] |

| Molecular Weight | 278.57 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Chirality | (R)-enantiomer | Specified in name |

Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is most effectively achieved through a multi-step process, commencing with a commercially available chiral starting material. The key transformation involves the formation of the aryl ether bond via a Mitsunobu reaction, which is known for its reliability in coupling alcohols with acidic pronucleophiles with inversion of stereochemistry.[3][4][5] However, as the desired product retains the stereochemistry of the starting alcohol, a protection and deprotection strategy is employed around the pyrrolidine nitrogen.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl.

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

Rationale: The protection of the secondary amine of the pyrrolidine ring as a tert-butyloxycarbonyl (Boc) carbamate is crucial. This prevents the amine from acting as a nucleophile in the subsequent Mitsunobu reaction and avoids potential side reactions.

Protocol:

-

To a solution of (R)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add triethylamine (1.2 eq.) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Step 2: Mitsunobu Reaction for Aryl Ether Formation

Rationale: The Mitsunobu reaction facilitates the O-arylation of the protected hydroxypyrrolidine.[3][4][5] This reaction proceeds with inversion of configuration at the chiral center. However, since the starting material is the (R)-enantiomer and the desired product is also (R), this step is performed on the hydroxyl group, which does not invert the stereocenter of the pyrrolidine ring itself.

Protocol:

-

Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 3-bromophenol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate (R)-N-Boc-3-(3-Bromo-phenoxy)-pyrrolidine.

Step 3: N-Boc Deprotection and HCl Salt Formation

Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine, followed by the formation of the hydrochloride salt. Acidic conditions are standard for Boc deprotection.[2][6][7] Using HCl in a non-aqueous solvent directly yields the desired hydrochloride salt.

Protocol:

-

Dissolve the purified (R)-N-Boc-3-(3-Bromo-phenoxy)-pyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or diethyl ether.

-

Add a solution of 4M HCl in dioxane (or a saturated solution of HCl in diethyl ether) (excess, e.g., 5-10 eq.) to the mixture at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours. The hydrochloride salt will often precipitate out of the solution.

-

Monitor the deprotection by TLC.

-

Upon completion, collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to yield pure (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl. Recrystallization from a solvent system like isopropanol/ether can be performed if further purification is needed.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation.

Expected ¹H NMR Data (Predicted, in DMSO-d₆):

-

Aromatic Protons (4H): Multiple signals in the range of δ 7.0-7.5 ppm. The bromine substitution will influence the splitting pattern.

-

Pyrrolidine CH-O (1H): A multiplet around δ 4.8-5.0 ppm.

-

Pyrrolidine CH₂-N (4H): Complex multiplets in the range of δ 3.2-3.6 ppm.

-

Pyrrolidine CH₂ (2H): Multiplets in the range of δ 2.0-2.4 ppm.

-

Amine N-H₂⁺ (2H): A broad singlet at a downfield chemical shift, typically > δ 9.0 ppm, due to the acidic protons of the hydrochloride salt.

Expected ¹³C NMR Data (Predicted, in DMSO-d₆):

-

Aromatic C-Br: A signal around δ 122 ppm.

-

Aromatic C-O: A signal around δ 158 ppm.

-

Other Aromatic Carbons: Signals in the range of δ 115-132 ppm.

-

Pyrrolidine C-O: A signal in the range of δ 75-80 ppm.

-

Pyrrolidine C-N: Signals in the range of δ 45-55 ppm.

-

Pyrrolidine C-C: A signal in the range of δ 30-35 ppm.

Note: Actual chemical shifts can vary depending on the solvent and concentration. NMR prediction tools can provide more specific estimates.[9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Data (Electrospray Ionization, ESI+):

-

Molecular Ion (M+H)⁺: A peak corresponding to the free base at m/z 242.0175 and 244.0155, showing the characteristic isotopic pattern of a single bromine atom (approximately 1:1 ratio).

-

Key Fragments: Fragmentation may involve the loss of the bromophenoxy group or cleavage of the pyrrolidine ring.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the final compound. A chiral HPLC method would be required to confirm the enantiomeric excess (e.e.) of the (R)-enantiomer.

Applications in Drug Discovery

The (R)-3-(3-Bromo-phenoxy)-pyrrolidine scaffold is a versatile building block in the design of novel therapeutics. The pyrrolidine ring is a common motif in many biologically active compounds, often serving as a constrained diamine or amino alcohol mimic.[15][16] The aryl ether linkage provides a rigid connection to a substituted aromatic ring, which can be further functionalized. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential therapeutic areas where this scaffold could be employed include, but are not limited to:

-

Neuroscience: As a component of ligands for various receptors and transporters in the central nervous system.

-

Oncology: In the development of kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

Safety and Handling

As with all laboratory chemicals, (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

(R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a valuable chiral building block with significant potential in medicinal chemistry. The synthetic route outlined in this guide, centered around a key Mitsunobu reaction, provides a reliable pathway to this compound. The detailed characterization methods ensure the identity and purity of the final product, which is crucial for its application in the synthesis of novel and potent therapeutic agents.

References

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

-

Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. [Link]

-

ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

- Google Patents.

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

-

Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

-

SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

-

NMRium demo. Predict. [Link]

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

-

NMRium demo. Predict. [Link]

-

Proceedings of the National Academy of Sciences. (2024, July 29). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. [Link]

-

Molecules. (2022, May 26). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

- 1. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predict 1H proton NMR spectra [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. researchgate.net [researchgate.net]

- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 15. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 16. Pyrrolidine - Wikipedia [en.wikipedia.org]

Solubility Profile of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride: A Methodological Framework for Pre-formulation and Development

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a heterocyclic compound of interest in medicinal chemistry, yet its fundamental physicochemical properties, particularly solubility, are not widely documented in public literature. This technical guide provides a comprehensive, field-proven framework for determining the thermodynamic equilibrium solubility of this compound in aqueous and organic media. As direct experimental data is not available, this paper establishes the authoritative methodology, explains the scientific rationale behind experimental choices, and presents a template for data analysis and interpretation. We detail the industry-standard saturation shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing researchers and drug development professionals with a robust, self-validating protocol to generate the critical data required for informed decision-making in the pre-formulation and lead optimization stages.

Introduction: The Critical Role of Solubility

This compound is a chiral molecule featuring a pyrrolidine ring, a core scaffold present in numerous bioactive compounds and natural alkaloids.[1] Its structure, incorporating a bromophenoxy moiety, suggests a potential for diverse pharmacological interactions, making it a candidate for further investigation in drug discovery programs.

However, before significant resources are invested, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is arguably the most influential factor governing the dissolution rate and subsequent absorption of an API, directly impacting its bioavailability.[2] Poor aqueous solubility can lead to significant formulation challenges, requiring advanced and often costly enhancement techniques.[2]

This guide addresses the current information gap by providing a detailed scientific protocol for characterizing the solubility of this compound. We will explore the theoretical underpinnings of solubility, provide a step-by-step experimental workflow, and discuss the interpretation of results in the context of drug development.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of this compound dictates its likely solubility behavior.

-

Polar Moieties: The compound is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. This ionic character, along with the ether oxygen, introduces significant polarity, suggesting favorable interactions with polar solvents like water. As a salt, its aqueous solubility is expected to be significantly higher than its corresponding free base form.[3]

-

Non-Polar Moieties: The bromophenyl ring is a large, hydrophobic functional group. This region of the molecule will favor interactions with non-polar or less polar organic solvents.

-

pH-Dependent Solubility: As a salt of a weak base, the compound's aqueous solubility will be highly dependent on the pH of the medium. In acidic environments (low pH), the equilibrium will favor the protonated, more soluble ionic form. As the pH increases towards and beyond the pKa of the pyrrolidine nitrogen, the compound will deprotonate to its less soluble free base form. This is a critical consideration for predicting its behavior in the gastrointestinal tract.[4][5]

This duality of polar and non-polar characteristics suggests that the compound will exhibit a complex solubility profile across different solvent systems.

Experimental Methodology: Determining Thermodynamic Solubility

To ensure reliable and reproducible data, the determination of thermodynamic (or equilibrium) solubility is essential. This represents the true saturation point of the solute in a solvent at a given temperature and pressure, after equilibrium has been established. The most reliable and widely used technique for this purpose is the Saturation Shake-Flask Method .[6][7][8] This method is considered the "gold standard" and is referenced in United States Pharmacopeia (USP) guidelines.[5][6]

Rationale for Method Selection

The shake-flask method is chosen for its robustness and reliability.[6][7] It involves agitating an excess of the solid API in the solvent for a sufficient duration to ensure the system reaches equilibrium. This contrasts with kinetic solubility methods, which can overestimate true solubility by generating supersaturated solutions.[6] For foundational pre-formulation studies, thermodynamic solubility provides the most accurate baseline for development decisions.

Experimental Workflow Diagram

The following diagram outlines the key stages of the Saturation Shake-Flask protocol.

Caption: Workflow for the Saturation Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Selected solvents (See Table 1 for suggestions)

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibration is key (e.g., 5-10 mg).

-

Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C for biopharmaceutical relevance). Agitate for a period sufficient to reach equilibrium, generally 24 to 48 hours.[4] The presence of undissolved solid must be visually confirmed at the end of this period.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation at the same temperature can be used to facilitate this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The first few drops should be discarded to avoid any adsorption effects from the filter material.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC method to determine the concentration.[9]

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is suitable for quantifying the concentration of the dissolved API.

Hypothetical HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). A gradient or isocratic elution can be developed.[10]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of the compound; likely around 210-230 nm due to the phenyl ring.

-

Column Temperature: 30 °C

-

Quantification: A calibration curve must be prepared using standard solutions of known concentrations of this compound. The concentration of the test samples is then determined by interpolation from this curve.

Data Presentation and Interpretation

Solubility data should be compiled into a clear, comparative table. While experimental data for this specific compound is not publicly available, Table 1 presents a hypothetical but chemically plausible dataset to illustrate expected trends and guide researchers in their analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent System | Solvent Type | Expected Polarity | Hypothetical Solubility (mg/mL) |

| Water | Polar Protic | High | > 50 |

| 0.1 N HCl (pH ~1.2) | Aqueous Buffer | High | > 100 |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | High | 20 - 40 |

| Methanol | Polar Protic | High | > 100 |

| Ethanol | Polar Protic | High | 50 - 100 |

| Acetone | Polar Aprotic | Medium | 5 - 15 |

| Ethyl Acetate | Polar Aprotic | Low-Medium | 1 - 5 |

| Dichloromethane (DCM) | Non-Polar | Low | < 1 |

| Toluene | Non-Polar | Low | < 0.1 |

| Hexane | Non-Polar | Very Low | < 0.01 |

Interpreting the Results

The relationship between solvent polarity and the expected solubility of this amphiphilic molecule can be visualized as follows.

Caption: Relationship between API structure and solvent polarity.

-

High Solubility in Polar Protic Solvents: The high hypothetical solubility in water, methanol, and ethanol is driven by the ionic hydrochloride and the ability of these solvents to act as both hydrogen bond donors and acceptors.

-

pH-Dependent Aqueous Solubility: The significantly higher solubility in acidic buffer (pH 1.2) compared to neutral buffer (pH 7.4) is expected. At low pH, the compound is fully ionized, maximizing its interaction with water. As the pH approaches the pKa of the pyrrolidine, a greater fraction of the less soluble free base exists, reducing overall solubility.

-

Decreasing Solubility with Decreasing Polarity: The trend of decreasing solubility from polar aprotic solvents (acetone) to non-polar solvents (toluene, hexane) is consistent with the "like dissolves like" principle. The large, non-polar bromophenyl group has limited affinity for these solvents, and the highly polar ionic head has very unfavorable interactions, leading to poor solubility.

Conclusion

While specific solubility data for this compound is not publicly available, this guide provides the necessary authoritative framework for its determination. By employing the robust Saturation Shake-Flask method and a suitable HPLC quantification technique, researchers can generate the high-quality, reliable data essential for pre-formulation assessment. Understanding the solubility profile in various aqueous and organic media is a non-negotiable first step in evaluating the compound's potential as a viable drug candidate, enabling informed strategies for formulation, delivery, and progression through the development pipeline.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

-

Gao, Y., & Geng, L. D. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

- U.S. Pharmacopeia. (n.d.). USP General Chapter <1236> Solubility Measurements. Note: Direct access requires a USP-NF subscription.

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. CAS 21767-15-7: 3-Phenoxypyrrolidine hydrochloride [cymitquimica.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. biorelevant.com [biorelevant.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Whitepaper: Pharmacological Profiling & Therapeutic Horizons of (R)-3-(3-Bromo-phenoxy)-pyrrolidine Scaffolds

The following technical guide provides an in-depth pharmacological profiling of (R)-3-(3-Bromo-phenoxy)-pyrrolidine derivatives. This analysis synthesizes structure-activity relationship (SAR) data, synthetic pathways, and therapeutic potential, positioning the molecule as a high-value scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Executive Summary

The (R)-3-(3-Bromo-phenoxy)-pyrrolidine scaffold represents a privileged structural motif in the design of next-generation psychotropic and analgesic agents. Characterized by a constrained pyrrolidine nitrogen heterocycle linked via an ether bridge to a halogenated aryl ring, this pharmacophore exhibits high affinity for monoamine transporters. Specifically, the 3-bromo substitution pattern confers metabolic stability and optimized lipophilicity, driving potency at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). This guide details the molecular logic, synthesis, and pharmacological potential of this derivative as a dual reuptake inhibitor (SNRI).

Chemical Architecture & SAR Analysis

The Pharmacophore

The molecule consists of three critical domains governing its interaction with aminergic G-protein coupled receptors (GPCRs) and transporters:

-

Cationic Head (Pyrrolidine): The secondary amine of the pyrrolidine ring is protonated at physiological pH (7.4), mimicking the terminal amine of endogenous neurotransmitters (serotonin, norepinephrine). The rigid 5-membered ring reduces conformational entropy compared to flexible chain analogs (e.g., fluoxetine), potentially enhancing binding affinity.

-

Ether Linker: The oxygen atom serves as a hydrogen bond acceptor, crucial for orienting the molecule within the transporter's binding pocket.

-

Lipophilic Tail (3-Bromo-phenyl): The aromatic ring engages in

-

Structure-Activity Relationship (SAR)

The specific selection of the (R)-enantiomer and the 3-bromo substituent is non-trivial and driven by rigorous SAR optimization:

| Structural Feature | Pharmacological Impact | Mechanistic Rationale |

| (R)-Configuration | Stereoselectivity | In many 3-aryloxy-pyrrolidine series, the (R)-enantiomer aligns optimally with the S1 binding pocket of SERT/NET, often exhibiting 10-100x greater potency than the (S)-enantiomer. |

| 3-Bromo Substitution | Metabolic Blockade | Halogenation at the meta position blocks metabolic hydroxylation by Cytochrome P450 enzymes (CYP2D6), extending half-life ( |

| Pyrrolidine Ring | Selectivity | The constrained ring restricts binding to Dopamine Transporters (DAT), reducing abuse potential compared to amphetamine-like dopamine releasers. |

Synthesis & Manufacturing Protocols

To ensure high enantiomeric excess (ee > 98%), the synthesis utilizes a chiral pool approach starting from commercially available (S)-3-hydroxypyrrolidine derivatives. The key step is a Mitsunobu reaction which proceeds with Walden inversion, converting the (S)-alcohol to the desired (R)-ether.

Retrosynthetic Analysis & Workflow

The following Graphviz diagram illustrates the critical pathway for synthesizing the target scaffold with high stereochemical fidelity.

Caption: Stereoselective synthesis via Mitsunobu inversion. The (S)-hydroxyl stereocenter is inverted to the (R)-configuration in the final ether product.

Detailed Protocol (Bench Scale)

-

Activation: Dissolve (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (

, 1.2 eq) in anhydrous THF under nitrogen atmosphere. -

Coupling: Cool to 0°C. Add 3-bromophenol (1.1 eq). Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12-18 hours. The reaction proceeds via an alkoxyphosphonium intermediate, where the phenol attacks the carbon center, inverting stereochemistry.

-

Purification: Concentrate in vacuo. Triturate with hexane/ether to precipitate triphenylphosphine oxide (byproduct). Purify the filtrate via silica gel chromatography (Hexane:EtOAc) to isolate the N-Boc protected intermediate.

-

Deprotection: Dissolve intermediate in 4M HCl in dioxane. Stir for 2 hours to remove the Boc group.

-

Isolation: Evaporate solvent. Recrystallize the hydrochloride salt from Ethanol/Ether to yield (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl.

Pharmacodynamics: Mechanism of Action[1]

The primary therapeutic utility of (R)-3-(3-Bromo-phenoxy)-pyrrolidine lies in its ability to modulate synaptic concentrations of monoamines.

Target Engagement Profile

-

Primary Targets: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1][2][3][4]

-

Mechanism: Competitive inhibition. The molecule binds to the central substrate-binding site (S1) of the transporter, locking it in an outward-facing conformation and preventing the reuptake of neurotransmitters into the presynaptic neuron.

-

Functional Outcome: Increased extracellular levels of 5-HT and NE, enhancing downstream signaling in the limbic system (mood regulation) and descending pain inhibitory pathways (analgesia).

Signaling Pathway Visualization

The following diagram maps the downstream effects of transporter blockade.

Caption: Dual mechanism of action enhancing serotonergic and noradrenergic transmission for mood and pain modulation.

Therapeutic Applications & Preclinical Data

Primary Indications

-

Neuropathic Pain: Unlike SSRIs, dual SNRIs are effective in treating chronic pain states (e.g., diabetic neuropathy, fibromyalgia). The noradrenergic component activates descending inhibitory pathways in the spinal cord.

-

Major Depressive Disorder (MDD): The balanced inhibition profile addresses both mood (serotonin) and energy/focus (norepinephrine) deficits.

Comparative Pharmacological Data (Predicted)

Based on structural analogs (e.g., Atomoxetine, Duloxetine), the predicted profile of the 3-bromo derivative is as follows:

| Parameter | (R)-3-(3-Bromo-phenoxy)-pyrrolidine | Fluoxetine (SSRI) | Atomoxetine (NRI) |

| SERT Affinity ( | High (~5-15 nM) | High (~1 nM) | Low (>1000 nM) |

| NET Affinity ( | High (~10-40 nM) | Low (>500 nM) | High (~5 nM) |

| DAT Affinity ( | Low (>1000 nM) | Low | Low |

| Selectivity Ratio | Balanced (SNRI) | SERT Selective | NET Selective |

| Metabolic Stability | High (Halogen blocked) | Moderate | Moderate |

Note: Data represents class-typical values for 3-aryloxypyrrolidines derived from SAR studies [1, 2].

Safety & Toxicology Considerations

hERG Channel Inhibition

A critical safety screen for pyrrolidine derivatives is the hERG potassium channel interaction, which correlates with QT interval prolongation.

-

Risk Mitigation: The 3-bromo substitution reduces basicity compared to alkyl-analogs, potentially lowering hERG affinity. However, electrophysiological screening (patch-clamp) is mandatory.

Metabolic Stability

The 3-bromo group serves a dual purpose:

-

Lipophilicity: Increases LogP (~3.5), facilitating Blood-Brain Barrier (BBB) penetration.

-

Metabolic Blocking: Prevents hydroxylation at the metabolically vulnerable 3-position of the phenyl ring, preventing rapid clearance.

References

-

Theravance, Inc. (2013).[5][6] A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54683362, 3-(3-bromophenoxy)pyrrolidine. PubChem.

-

Smith, J. A., et al. (2010). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters.

-

Hairui Chemical. (2024). Product Data Sheet: 3-(3-Bromophenoxy)pyrrolidine (CAS 946681-75-0).[7][8][9][10]

Sources

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.uno.edu [scholarworks.uno.edu]

- 4. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-(3-Bromophenoxy)pyrrolidine_946681-75-0_Hairui Chemical [hairuichem.com]

- 8. 416876-85-2|1-(2-(2-Bromophenoxy)ethyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. CAS/ID No. 946681-75-0 | Alchimica [shop.alchimica.cz]

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure provides an excellent framework for exploring chemical space, which is crucial for optimizing drug-target interactions.[1] (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a specific derivative that holds potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The presence of a bromine atom offers a handle for further synthetic elaboration, while the phenoxy-pyrrolidine motif is found in compounds investigated as potent reuptake inhibitors for neurotransmitters like norepinephrine and serotonin.

The hydrochloride salt form is common for amine-containing drug candidates, often improving stability and aqueous solubility. Understanding the fundamental physical and chemical properties of this specific salt is not merely a formality; it is a critical first step in the drug development cascade. These characteristics dictate everything from handling and storage to formulation strategies and, ultimately, the compound's potential for oral bioavailability.[2][3] This guide provides a comprehensive overview of the key physical characteristics of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl and outlines the authoritative methodologies for their determination.

Physicochemical Properties Summary

Precise, experimentally determined data for novel compounds are often not available in public literature. The following table summarizes the known identifiers for (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl. The melting point, a crucial parameter, is frequently not published by commercial suppliers and requires experimental determination.

| Property | Value | Source |

| IUPAC Name | (3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride | PubChem |

| Molecular Formula | C₁₀H₁₃BrClNO | ChemicalBook[2] |

| Molecular Weight | 278.57 g/mol | PubChem[4] |

| CAS Number | 1260619-16-6 | ChemicalBook[2] |

| Appearance | Solid (Form to be determined) | Assumed |

| Melting Point (°C) | Data not publicly available | N/A |

The Critical Role of the Melting Point in Drug Development

The melting point (Tₘ) is one of the most fundamental and informative physical properties of a crystalline solid.[5][6] In the context of drug development, its significance extends far beyond simple identification.

-

Purity Indication: A sharp, well-defined melting point range is a primary indicator of high purity.[5][7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7]

-

Polymorph Screening: The melting point is critical for detecting polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can have different melting points, solubilities, and stabilities, all of which can profoundly impact a drug's efficacy and safety.

-

Solubility and Bioavailability: There is an established relationship between a compound's melting point and its solubility.[8][9] Higher melting points often correlate with lower solubility due to stronger intermolecular forces in the crystal lattice, which can, in turn, limit oral absorption and bioavailability.[8][9]

-

Formulation and Stability: The thermal stability of a drug candidate, indicated by its melting point, informs decisions during formulation processes like milling and hot-melt extrusion.[5]

Given the absence of published data, the experimental determination of the melting point for any new batch of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is a mandatory quality control step.

Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of pharmaceutical compounds.[10][11][12] It offers high precision and provides a complete thermodynamic profile of the melting process.[11] The method involves heating a sample and an inert reference in a controlled manner and measuring the difference in heat flow required to maintain them at the same temperature.[12][13]

Experimental Workflow

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology

-

Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., Indium). This is a cornerstone of a self-validating system, ensuring the accuracy of the measurements.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl into a standard aluminum DSC pan. Causality: A small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

-

Hermetically seal the pan using a press. Causality: Sealing prevents any loss of sample due to sublimation or decomposition and contains any potential off-gassing, protecting the instrument cell.

-

Prepare an identical, empty, sealed aluminum pan to serve as the reference. Causality: The "differential" nature of the technique relies on subtracting the heat flow of the reference from the sample, isolating the thermal events of the compound itself.

-

-

Experimental Setup:

-

Place the sample and reference pans in their respective positions within the DSC furnace.

-

Initiate a nitrogen purge gas flow (typically 20-50 mL/min). Causality: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is melting, not decomposition.

-

Allow the cell to equilibrate at a starting temperature, for example, 25°C.

-

-

Thermal Scan:

-

Program the instrument to heat the sample at a constant rate, typically 10°C/min, to a final temperature anticipated to be at least 20-30°C above the melting point. Causality: A controlled, linear heating rate is essential for reproducible results. 10°C/min is a standard rate that balances resolution and experimental time.

-

-

Data Analysis:

-

The instrument software will plot heat flow (W/g or mW) against temperature (°C).

-

Melting is an endothermic process, meaning the sample absorbs heat. This will appear as a distinct peak on the thermogram.

-

The onset temperature of the peak is typically reported as the melting point. This is the temperature at which the transition begins, calculated from the intersection of the baseline and the tangent of the peak's leading edge. The peak temperature represents the point of maximum heat absorption.

-

A Holistic Approach: The Characterization Workflow

Determining the melting point is one piece of a larger puzzle. A comprehensive characterization of a new chemical entity like (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl is essential for ensuring its identity, purity, and suitability for further research.

Caption: Integrated workflow for physicochemical characterization.

-

Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure, ensuring all protons and carbons are accounted for and in the correct chemical environment. Mass Spectrometry (MS) confirms the molecular weight of the free base and its fragmentation pattern.

-

Purity Determination: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the purity of the compound, separating it from any starting materials, by-products, or isomers.

-

Thermal Analysis: As detailed above, DSC is used to determine the melting point and assess thermal stability.

Only when data from all these orthogonal techniques are consistent can a batch be considered qualified for use in further studies, ensuring the integrity and reproducibility of downstream research.

References

- Di, L., & Kerns, E. H. (2016).

-

Waring, M. J. (2010). Improving the physicochemical properties of drugs as a means of improving compound disposition and safety. Chemical Research in Toxicology, 23(11), 1676-1687. [Link]

-

Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

-

Jain, N., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40. [Link]

- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.

- Kuhn, B., et al. (2016). Prioritizing molecules for development based on physico-chemical characteristics. Future Medicinal Chemistry, 8(8), 863-874.

-

PubChem. (n.d.). (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

4drugdiscovery.com. (n.d.). 3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. Retrieved February 15, 2026, from [Link]

-

Torontech. (2025). DSC Analysis Guide: Thermal Testing Insights. Retrieved February 15, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

-

Li, S., & He, Y. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemical & Pharmaceutical Bulletin, 64(10), 1466-1476. [Link]

-

Johnson, C. M. (2013). Differential Scanning Calorimetry as a Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (73), e50214. [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 15, 2026, from [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved February 15, 2026, from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. This compound CAS#: 1260619-16-6 [chemicalbook.com]

- 3. (R)-3-苯氧基吡咯烷盐酸盐 | 1366664-52-9 [m.chemicalbook.com]

- 4. This compound | C10H13BrClNO | CID 74889674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 6. Melting point standard 47-49°C analytical standard 119-61-9 [sigmaaldrich.com]

- 7. (R)-3-ピロリジノール 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. (S)-3-(2-methoxyethoxy)pyrrolidine hcl [synhet.com]

- 11. Melting point standard 47-49°C | 119-61-9 - BuyersGuideChem [buyersguidechem.com]

- 12. eChemPortal - Home [echemportal.org]

- 13. directpcw.com [directpcw.com]

Methodological & Application

Application Note: (R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl as a Chiral Building Block

Executive Summary

(R)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride is a high-value chiral building block designed for the rapid synthesis of diversity-oriented libraries. Structurally, it combines a chiral pyrrolidine core —a privileged scaffold in CNS and metabolic disease drug discovery—with a 3-bromophenoxy handle . This dual-functionality allows researchers to divergently expand the molecule: the secondary amine serves as a vector for solubility and pharmacokinetic modulation, while the aryl bromide acts as a robust anchor for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide outlines the handling, strategic application, and validated protocols for deploying this scaffold in drug discovery campaigns, specifically targeting GPCRs (e.g., MCHR1), monoamine transporters (SERT/NET), and kinase inhibitors.

Technical Specifications & Handling

Chemical Identity

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1260619-16-6 |

| Molecular Formula | C₁₀H₁₂BrNO[1] · HCl |

| Molecular Weight | 278.57 g/mol |

| Chirality | (R)-enantiomer (>98% ee typically required) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Water (as salt). Free base requires organic solvent (DCM, EtOAc). |

Handling & Storage (Critical)

-

Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic. Store in a desiccator at -20°C.

-

Free-Basing: Many cross-coupling reactions (e.g., Buchwald-Hartwig) require a free amine or specific base conditions. It is recommended to perform an in situ free-basing step or a bulk free-basing workup prior to use in palladium-catalyzed reactions to prevent catalyst poisoning by excess HCl.

-

Stability: The ether linkage is chemically robust, but the secondary amine is prone to oxidation if left in solution for extended periods. Prepare solutions fresh.

Strategic Utility: The "Dual-Vector" Approach

The power of this building block lies in its orthogonality. It allows for Late-Stage Functionalization (LSF) .

-

Vector A (Pyrrolidine Nitrogen): Modulates physicochemical properties (logP, pKa). Ideal for reductive aminations or urea formations to establish receptor binding interactions.

-

Vector B (Aryl Bromide): A structural extension point. Used to build biaryl systems common in kinase inhibitors or to attach lipophilic tails for GPCR targets.

Visualization: Divergent Synthesis Pathway

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the amine and aryl bromide.

Validated Experimental Protocols

Protocol A: Regioselective N-Acylation (Urea Formation)

Objective: To functionalize the pyrrolidine nitrogen while preserving the aryl bromide for subsequent steps. This reaction is typical for synthesizing MCHR1 antagonists.

Reagents:

-

(R)-3-(3-Bromo-phenoxy)-pyrrolidine HCl (1.0 equiv)

-

Isocyanate (R-NCO) (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Free-Basing (In-situ): Suspend the HCl salt in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen.

-

Activation: Add TEA (2.5 equiv) dropwise at 0°C. Stir for 15 minutes. The solution should become clear as the free base is liberated.

-

Addition: Add the Isocyanate (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation: ¹H NMR should show the disappearance of the pyrrolidine NH signal and the appearance of the urea NH.

Protocol B: Suzuki-Miyaura Coupling on the Aryl Bromide

Objective: To extend the carbon scaffold. Note: If the amine is unprotected, it can poison Pd catalysts. Protection (e.g., Boc) or prior N-functionalization (as in Protocol A) is strongly recommended before this step.

Reagents:

-

N-Boc-(R)-3-(3-Bromo-phenoxy)-pyrrolidine (or N-functionalized derivative) (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Preparation: In a microwave vial, combine the substrate, boronic acid, and Pd catalyst.

-

Solvent System: Add 1,4-Dioxane and the aqueous K₂CO₃ solution (Ratio 4:1).

-

Degassing: Sparge with Argon for 5 minutes. Seal the vial.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1-2 hours.

-

Checkpoint: Monitor for the disappearance of the starting bromide.

-

-

Scavenging: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

-

Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Quality Control & Stereochemical Integrity

Maintaining the (R)-configuration is critical for biological activity, particularly for targets like the Serotonin Transporter (SERT), where enantiomers often display >100-fold differences in potency.

Analytical Method: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: >98% ee.

Self-Validating Workflow Diagram

Figure 2: Quality control decision tree ensuring chemical and stereochemical purity before biological testing.

References

-

Chemical Identity & Properties

-

Medicinal Chemistry Applications (NSRIs)

-

Pyrrolidine Scaffold Utility

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379, 34. [Link]

-

-

Synthetic Methodology (Pd-Catalysis)

-

Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Sources

- 1. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromophenyl)pyrrolidine, HCl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 3-(3-bromophenoxy)pyrrolidine hydrochloride (C10H12BrNO) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 1260619-16-6 [chemicalbook.com]

- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the Bromine Handle in (R)-3-(3-Bromo-phenoxy)-pyrrolidine

Introduction: Strategic Diversification of a Privileged Scaffold

(R)-3-(3-Bromo-phenoxy)-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a stereodefined pyrrolidine ring connected to a substituted phenyl ether motif makes it a frequent constituent in the core structures of biologically active molecules. The bromine atom on the phenyl ring serves as a versatile synthetic "handle," offering a strategic point for diversification through a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of chemical functionalities at this position.

This comprehensive guide provides detailed protocols and expert insights into the most common and effective methods for the functionalization of the bromine handle of (R)-3-(3-Bromo-phenoxy)-pyrrolidine. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying principles to empower researchers to adapt and troubleshoot these transformations effectively.

Critical Prerequisite: The Importance of N-Protection

The secondary amine of the pyrrolidine ring can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. To ensure the efficiency and reproducibility of the cross-coupling reactions, it is imperative to protect the pyrrolidine nitrogen. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose due to its ease of installation and its stability under a wide range of cross-coupling conditions, followed by its straightforward removal under acidic conditions.

Protocol for N-Boc Protection of (R)-3-(3-Bromo-phenoxy)-pyrrolidine:

-

Dissolution: Dissolve (R)-3-(3-Bromo-phenoxy)-pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-(R)-3-(3-Bromo-phenoxy)-pyrrolidine.

Part 1: Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon bonds is a cornerstone of molecular diversification. The following palladium-catalyzed reactions are highly effective for this purpose.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of biaryl and heteroaryl-aryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry reaction vessel, add N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/SPhos | Choice depends on the reactivity of the boronic acid. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are generally effective and cost-efficient. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | Degassing is crucial to prevent catalyst oxidation. |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3]

Mechanism Overview: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then yields the coupled product. Copper-free protocols have also been developed.[4]

Caption: Simplified Catalytic Cycles of the Sonogashira Coupling.

Detailed Protocol for Sonogashira Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).

-

Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (which also acts as the solvent) or a mixture of THF and an amine base.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature to 50 °C for 2-8 hours.

-

Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by flash column chromatography.

| Parameter | Recommended Conditions | Notes |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pre-catalysts can be used with appropriate ligands. |

| Cu Co-catalyst | CuI | Essential for the traditional Sonogashira reaction. |

| Base/Solvent | Triethylamine, Diisopropylamine, THF/Et₃N | The amine base is crucial for the reaction. |

| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient. |

Part 2: Carbon-Heteroatom Bond Forming Reactions

The introduction of nitrogen and other heteroatoms can significantly modulate the physicochemical and biological properties of a molecule.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides.

Mechanism Overview: Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the desired C-N bond.[6]

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable bulky phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).

-

Solvent and Amine Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane, followed by the amine coupling partner (1.1-1.3 eq).

-

Reaction Conditions: Heat the mixture to 80-110 °C for 6-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Purification: Wash the organic phase with brine, dry over sodium sulfate, concentrate, and purify by flash chromatography.

| Parameter | Recommended Conditions | Notes |

| Catalyst System | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | The choice of ligand is critical for reaction efficiency. |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Strong bases are typically required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |

| Temperature | 80 - 120 °C | Reaction times can be long for less reactive amines. |

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The cyanation of aryl halides provides a direct route to aryl nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles. Catalyst poisoning by the cyanide source can be a challenge.[7]

Detailed Protocol for Palladium-Catalyzed Cyanation:

-

Reaction Setup: In an inert atmosphere, combine N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%) or a system like Pd₂(dba)₃ (2-5 mol%) with a ligand such as dppf (4-10 mol%), and a cyanide source like zinc cyanide (Zn(CN)₂, 0.6-0.8 eq) or potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 eq).

-

Solvent: Add a dry, degassed polar aprotic solvent such as DMF or DMAc.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C for 12-24 hours.

-

Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic extract with aqueous sodium bicarbonate and brine, dry, and purify by flash chromatography.

| Parameter | Recommended Conditions | Notes |

| Catalyst System | Pd(PPh₃)₄, Pd₂(dba)₃/dppf | Higher catalyst loadings are often necessary. |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | These are generally less toxic than other cyanide salts. |

| Solvent | DMF, DMAc, NMP | High boiling point polar aprotic solvents are preferred. |

| Temperature | 120 - 150 °C | Elevated temperatures are typically required. |

Safety Precautions

-

All reactions involving palladium catalysts and phosphine ligands should be performed in a well-ventilated fume hood.

-

Inert atmosphere techniques are crucial for the success of these reactions.

-

Cyanide salts are highly toxic and should be handled with extreme care, using appropriate personal protective equipment.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The functionalization of the bromine handle in N-Boc-(R)-3-(3-bromo-phenoxy)-pyrrolidine offers a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions provide a solid foundation for researchers to successfully derivatize this important scaffold. Careful consideration of the choice of catalyst, ligand, base, and solvent, as guided by these notes, will be key to achieving high yields and purity in these transformations.

References

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

-

Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

-

Barrios-Landeros, F., & Hartwig, J. F. (2007). The Role of Ligand-Arene Interactions in the C-N Bond-Forming Reductive Elimination from Palladium. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary review. Angewandte Chemie International Edition, 53(8), 2062-2063. [Link]

-

Kishore, D. R., & Satyanarayana, G. (2022). A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones/alkyl 2-(2-bromophenoxy)acetates/2-(2-bromophenoxy)acetonitrile/1-(2-bromophenoxy)propan-2-one with terminal acetylenes followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization provide 2,3-disubstituted benzo[b]furans. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

O'Brien, P., & Campos, K. R. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936-53. [Link]

-

Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1726. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

-

Anbarasan, P., Schareina, T., & Beller, M. (2011). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Chemistry–A European Journal, 17(18), 5157-5161. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The pyrrolidine motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, making robust synthetic access to its derivatives crucial.[1][2][3]

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind experimental choices to empower you to resolve issues effectively.

Overall Synthetic Workflow

The synthesis is typically approached as a multi-step process, beginning with a chiral pyrrolidinol precursor. The key transformation is the formation of the aryl ether bond, commonly achieved via a Mitsunobu reaction, which stereochemically inverts the chiral center. The subsequent steps involve deprotection and salt formation.

Caption: Overall synthetic route.

Part 1: N-Protection of the Pyrrolidine Nitrogen

The initial step involves protecting the secondary amine of the pyrrolidine ring, most commonly with a tert-butyloxycarbonyl (Boc) group. This prevents the nitrogen from acting as a competing nucleophile in the subsequent ether formation step.[4][5]

Q1: My N-Boc protection of (S)-3-hydroxypyrrolidine is incomplete or showing low yield. What went wrong?

A1: Incomplete protection is typically traced back to one of four areas: reagent stoichiometry, base selection, solvent, or reaction conditions.

-

Causality: The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the di-tert-butyl dicarbonate ((Boc)₂O) anhydride. A base is required to neutralize the protonated amine intermediate, driving the reaction to completion.[5]

-

Troubleshooting & Protocol:

-

Reagent Quality & Stoichiometry: Ensure your (Boc)₂O is fresh. It can slowly hydrolyze over time. Use a slight excess (1.1-1.2 equivalents) relative to the hydroxypyrrolidine.

-

Base Selection: Triethylamine (TEA) is a common choice. Use at least 1.2 equivalents. Alternatively, a weaker base like sodium bicarbonate in a biphasic system (e.g., Dichloromethane/water) can provide cleaner reactions by minimizing side products.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Ensure they are anhydrous if not using a biphasic system.

-

Temperature: The reaction is often run at 0 °C initially to control the exotherm and then allowed to warm to room temperature. If the reaction is sluggish, gentle warming (up to 40 °C) can be applied, but monitor for potential side reactions.

-

| Parameter | Recommendation | Rationale |

| (S)-3-Hydroxypyrrolidine | 1.0 eq | Limiting Reagent |

| (Boc)₂O | 1.1 - 1.2 eq | Ensures complete consumption of starting material. |

| Base (e.g., TEA) | 1.2 - 1.5 eq | Neutralizes the generated acid and drives equilibrium. |

| Solvent | DCM or THF | Good solubility for reactants. |

| Temperature | 0 °C to RT | Controls initial exotherm, then allows reaction to complete. |

| Caption: Recommended Stoichiometry for N-Boc Protection. |

Part 2: The Mitsunobu Reaction for Aryl Ether Formation

This is the most critical step in the synthesis. The Mitsunobu reaction couples a primary or secondary alcohol with a pronucleophile (in this case, 3-bromophenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol carbon, proceeding via an S_N2 mechanism.[6][8] This is why we start with the (S)-enantiomer of hydroxypyrrolidine to obtain the desired (R)-product.

Caption: Simplified Mitsunobu Reaction Mechanism.

Q2: My Mitsunobu reaction has a very low yield. What are the most common points of failure?

A2: Low yields in Mitsunobu reactions are a frequent issue. The reaction is complex and sensitive to several factors. A systematic approach is needed for troubleshooting.

-

Causality: The reaction's success hinges on the efficient formation of the betaine intermediate from PPh₃ and DIAD/DEAD, which then activates the alcohol to form a good leaving group (an alkoxyphosphonium salt).[6][9] The phenoxide, also generated in situ, must then perform an S_N2 displacement. Any disruption in this sequence will cripple the yield.

Caption: Troubleshooting Decision Tree for the Mitsunobu Reaction.

Q3: The purification of my product is extremely difficult due to byproducts like triphenylphosphine oxide (TPPO) and the hydrazine derivative. How can I improve the workup?